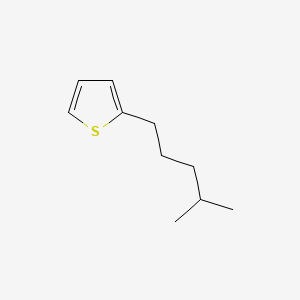
Thiophene, 2-(4-methylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-(4-methylpentyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiophene derivatives, including Thiophene, 2-(4-methylpentyl)-, can be synthesized through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale versions of these synthetic routes. The Paal-Knorr synthesis, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Thiophene, 2-(4-methylpentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in electron transfer processes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol or thioether compounds .
Aplicaciones Científicas De Investigación
Thiophene, 2-(4-methylpentyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene compounds are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of Thiophene, 2-(4-methylpentyl)- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron transfer processes, making it a versatile compound in redox reactions . This property is particularly useful in the development of organic semiconductors and other electronic materials .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Thiophene, 2-(4-methylpentyl)- include other thiophene derivatives such as 2-methylthiophene, 2-ethylthiophene, and 2-propylthiophene . These compounds share the basic thiophene structure but differ in the nature of the substituent groups attached to the ring.
Uniqueness: What sets Thiophene, 2-(4-methylpentyl)- apart is its specific substituent group, which can influence its chemical reactivity and physical properties . This makes it a valuable compound for specific applications where these unique properties are desired.
Propiedades
Número CAS |
4861-59-0 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
2-(4-methylpentyl)thiophene |
InChI |
InChI=1S/C10H16S/c1-9(2)5-3-6-10-7-4-8-11-10/h4,7-9H,3,5-6H2,1-2H3 |
Clave InChI |
RONOQLHKFNVMRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
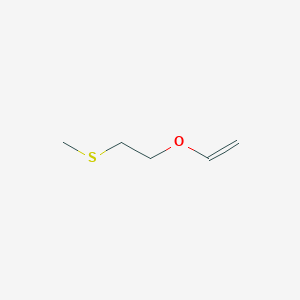

![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
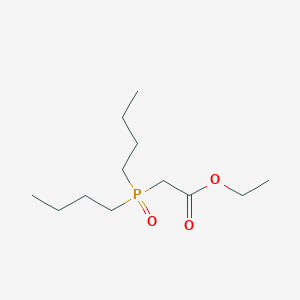
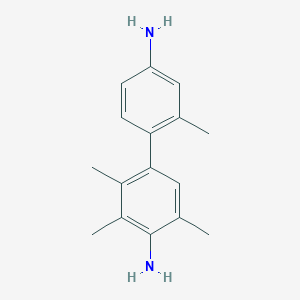
![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
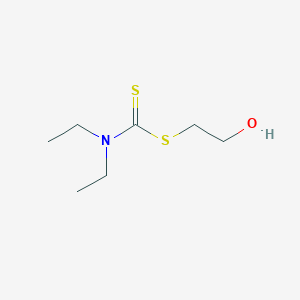
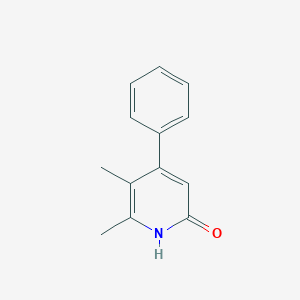
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
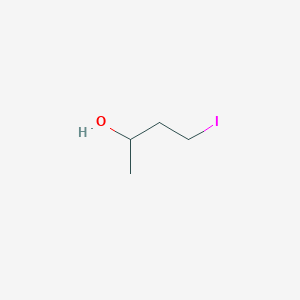
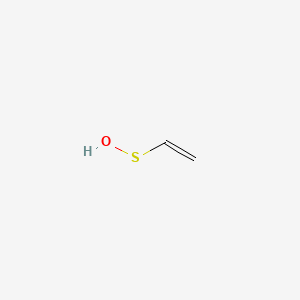
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
